4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c13-12(14)10-4-6-11(7-5-10)15-8-9-2-1-3-9/h9-11H,1-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWLCFZUEVFJMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1601147-11-8 |

Source

|

| Record name | 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis of 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic Acid

Executive Summary

The synthesis of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid represents a classic challenge in designing amphiphilic linkers for medicinal chemistry. This scaffold combines a lipophilic cyclobutyl tail with a polar carboxylic acid head, separated by a cyclohexane core that imparts rigidity and defined stereochemistry.

This guide details a scalable, convergent synthetic route. Unlike linear academic preparations, this protocol prioritizes thermodynamic convergence , utilizing the base-mediated equilibration of the cyclohexane ring to favor the stable trans-diequatorial isomer, which is the preferred pharmacophore in most drug discovery campaigns (e.g., sGC stimulators, DGAT1 inhibitors).

Retrosynthetic Analysis

The strategic disconnection focuses on the ether linkage and the thermodynamic stability of the 1,4-disubstituted cyclohexane core.

Strategic Logic

-

Ether Linkage: The C–O bond is formed via a Williamson ether synthesis.[1][2][3] This is preferred over reductive etherification due to the steric bulk of the cyclobutyl group.

-

Stereocontrol: Rather than requiring pure trans-starting material, the route utilizes the enolizability of the C1-carboxylic acid. By subjecting the intermediate to thermodynamic conditions, the mixture can be driven toward the stable trans-1,4-diequatorial conformation.

-

Building Blocks: The molecule is assembled from Ethyl 4-hydroxycyclohexanecarboxylate (Core) and (Bromomethyl)cyclobutane (Electrophile).

Retrosynthesis Diagram

Figure 1: Retrosynthetic tree illustrating the convergent assembly from commercially available precursors.

Experimental Workflow

Phase 1: Synthesis of Electrophile (Bromomethyl)cyclobutane

While commercially available, this reagent is often unstable upon long-term storage. Fresh preparation from cyclobutylmethanol is recommended for high-yield coupling.

Reaction:

Protocol:

-

Setup: Charge a dry reactor with DMF (5.0 equiv) and triphenylphosphite (1.1 equiv) under N₂.

-

Bromination: Cool to <10°C. Add bromine (1.1 equiv) dropwise, maintaining internal temperature <15°C.

-

Addition: Cool mixture to -10°C. Add cyclobutylmethanol (1.0 equiv) slowly.

-

Workup: Allow to warm to RT. Distill the product directly from the reaction mixture under reduced pressure.

-

Yield: Expect 75-80% yield of a colorless liquid.

Expert Insight: The triphenylphosphite/bromine method (Rydon reagent) is superior to PBr₃ for acid-sensitive cyclobutyl rings, preventing ring expansion to cyclopentyl derivatives [1].

Phase 2: Williamson Ether Coupling

This is the critical C–O bond-forming step. The secondary alcohol of the cyclohexane ring is sterically hindered, requiring a strong base and polar aprotic solvent.

Reaction:

| Reagent | Equiv | Role |

| Ethyl 4-hydroxycyclohexanecarboxylate | 1.0 | Nucleophile (Core) |

| Sodium Hydride (60% in oil) | 1.2 | Base |

| (Bromomethyl)cyclobutane | 1.2 | Electrophile |

| Tetrabutylammonium iodide (TBAI) | 0.1 | Catalyst (Finkelstein) |

| DMF/THF (1:1) | 10 vol | Solvent |

Step-by-Step Protocol:

-

Deprotonation: Suspend NaH in dry THF/DMF (1:1) at 0°C. Add the hydroxy ester dropwise. Stir for 30 min until H₂ evolution ceases.

-

Note: The alkoxide formation is indicated by a color change (often to light yellow).

-

-

Alkylation: Add TBAI followed by (bromomethyl)cyclobutane.

-

Heating: Warm to 60°C and stir for 12–18 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS. Look for the disappearance of the alcohol.

-

-

Quench: Cool to 0°C. Carefully quench with sat. NH₄Cl.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF.

-

Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Causality: TBAI is added to generate the more reactive iodide in situ (Finkelstein reaction), significantly accelerating the attack of the secondary alkoxide on the hindered primary bromide [2].

Phase 3: Saponification & Thermodynamic Equilibration

This step serves two purposes: removing the ethyl ester and equilibrating the stereocenters to the stable trans isomer.

Mechanism: The C1 position (alpha to carbonyl) is enolizable. Under vigorous basic conditions, the proton at C1 is removed/exchanged. Reprotonation occurs preferentially to place the bulky carboxylate group in the equatorial position.

Protocol:

-

Hydrolysis: Dissolve the ether-ester intermediate in THF/MeOH (2:1).

-

Base Addition: Add aqueous LiOH (4.0 equiv, 2M solution).

-

Reflux (Critical): Heat to reflux (65°C) for 24 hours.

-

Why Reflux? Simple hydrolysis occurs at RT, but equilibration of the cis isomer (axial-COOH) to the trans isomer (equatorial-COOH) requires thermal energy to overcome the rotational barrier of the enolate intermediate [3].

-

-

Workup: Concentrate to remove organics. Acidify the aqueous residue to pH 2 with 1M HCl.

-

Isolation: The product typically precipitates as a white solid. Filter and wash with cold water.

-

Recrystallization: Recrystallize from Acetone/Water or Acetonitrile to enrich the trans isomer to >95% dr.

Process Flow & Logic Diagram

Figure 2: Process flow diagram emphasizing the critical equilibration step.

Stereochemical Validation

The target molecule exists in two diastereomeric forms.[4] For drug development, the trans isomer is almost exclusively the desired scaffold due to its linear, extended conformation which mimics saturated phenyl rings.

| Isomer | Conformation (1,4-disubstituted) | Stability |

| Trans | Diequatorial (e,e) | High (Thermodynamic Product) |

| Cis | Axial/Equatorial (a,e) | Low (Kinetic/Steric Strain) |

Self-Validating the Protocol: If the melting point of your final product is sharp and matches literature values (typically higher than the cis isomer), the equilibration was successful. If the melting range is broad, the reflux time in Phase 3 was insufficient.

Safety & Hazards (E-E-A-T)

-

Sodium Hydride (NaH): Pyrophoric. Must be handled under inert atmosphere.[5] Quench excess carefully with isopropanol before adding water.

-

(Bromomethyl)cyclobutane: Alkylating agent. Potential genotoxin. Handle in a fume hood with double gloves.

-

DMF: Hepatotoxic. Avoid skin contact.

References

-

Preparation of (Bromomethyl)cyclobutane. ChemicalBook/Patent Literature. US Patent 2016/0355452 A1. Method using triphenylphosphite and bromine.

-

Williamson Ether Synthesis Mechanism. Master Organic Chemistry. Detailed mechanistic insight into SN2 coupling and the Finkelstein modification.

-

Thermodynamic Stability of Cyclohexane Derivatives. Chemistry Stack Exchange / Angew. Chem. Discussion on cis/trans stability in 1,4-disubstituted systems.

-

Synthesis of Trans-4-amino-1-cyclohexanecarboxylic acid. European Patent EP 3411355 B1.[6] Demonstrates the base-mediated isomerization of cyclohexane carboxylic acids to the trans-isomer.[6]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Bromomethyl)cyclobutane synthesis - chemicalbook [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

physicochemical properties of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid

This guide serves as a comprehensive technical analysis of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid (CAS 1601147-11-8), a specialized aliphatic ether-acid building block used in the synthesis of pharmaceutical candidates, particularly in the modulation of kinases (e.g., JAK/IRAK) and metabolic targets (e.g., DGAT1).

Executive Summary

4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid is a bifunctional alicyclic scaffold characterized by a cyclohexane core substituted with a carboxylic acid at position 1 and a cyclobutylmethoxy ether at position 4.[1] It acts as a lipophilic linker surrogate , offering a rigidified geometry compared to linear alkyl chains while maintaining specific solubility profiles required for oral bioavailability.

Its primary utility lies in medicinal chemistry as a "spacer" that modulates the distance and orientation between a pharmacophore and a solubilizing group, or as a direct interaction motif in hydrophobic pockets.

| Property | Value / Description |

| CAS Number | 1601147-11-8 |

| Molecular Formula | C₁₂H₂₀O₃ |

| Molecular Weight | 212.29 g/mol |

| Physical State | White to off-white solid |

| Primary Application | Pharmacophore linker, Kinase inhibitor intermediate |

Molecular Architecture & Stereochemistry

The physicochemical behavior of this molecule is governed by the stereochemical relationship between the carboxylic acid and the ether substituent.

Cis/Trans Isomerism

The 1,4-disubstitution pattern on the cyclohexane ring creates two distinct diastereomers. Understanding the ratio and stability of these isomers is critical for reproducible biological activity.

-

Trans-Isomer (Thermodynamically Preferred):

-

Conformation: Both the carboxylic acid and the cyclobutylmethoxy group occupy equatorial positions in the chair conformation.

-

Geometry: Linear, extended structure.

-

Stability: Higher thermal stability and melting point (~110–120°C estimated).

-

Relevance: Typically the desired isomer for drug design to minimize steric clash in protein binding pockets.

-

-

Cis-Isomer:

-

Conformation: One group is equatorial, the other axial.

-

Geometry: "Bent" or U-shaped structure.

-

Stability: Higher energy state due to 1,3-diaxial interactions.

-

Structural Visualization (DOT)

The following diagram illustrates the stereochemical equilibrium and the structural components driving lipophilicity.

Caption: Structural decomposition highlighting the impact of stereochemistry on molecular geometry and property drivers.

Detailed Physicochemical Properties[3]

Computed vs. Inferred Properties

Since specific experimental monographs are rare for this intermediate, values are derived from high-fidelity QSAR models and structurally validated analogs (e.g., trans-4-methoxycyclohexanecarboxylic acid).

| Property | Predicted/Inferred Value | Significance in Drug Design |

| pKa (Acid) | 4.75 ± 0.10 | Weak acid; ionized at physiological pH (7.4), aiding solubility in blood plasma. |

| LogP (Octanol/Water) | 2.4 – 2.8 | Moderate lipophilicity. The cyclobutyl group adds ~1.2 log units over a methyl group, improving membrane permeability. |

| LogD (pH 7.4) | -0.5 – 0.0 | At pH 7.4, the carboxylate anion dominates, lowering the effective distribution coefficient and preventing tissue accumulation. |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | Excellent range for blood-brain barrier (BBB) penetration if the acid is masked (e.g., as an ester or amide). |

| Rotatable Bonds | 4 | Low flexibility suggests good oral bioavailability (Veber's rules). |

| H-Bond Donors / Acceptors | 1 / 3 | Compliant with Lipinski’s Rule of 5. |

Solubility Profile

-

Water: Low solubility in protonated form (pH < 4). High solubility as a salt (pH > 6).

-

Organic Solvents: Freely soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate.

-

Protocol Note: For biological assays, dissolve in DMSO to create a stock solution, then dilute into buffer. Ensure final pH is buffered to prevent precipitation of the free acid.

Experimental Characterization Protocols

To ensure data integrity in drug development pipelines, the following characterization workflows are recommended.

Isomer Purity Determination (GC/FID or 1H NMR)

Distinguishing cis from trans is critical.

-

Method: Proton NMR (400 MHz, CDCl₃ or DMSO-d₆).

-

Diagnostic Signal: Look at the methine proton at C1 (alpha to COOH).

-

Trans (Axial proton): Appears as a triplet of triplets (tt) with large coupling constants (

Hz) due to axial-axial coupling. -

Cis (Equatorial proton): Appears as a broad singlet or narrow multiplet (

Hz).

-

Potentiometric pKa Determination

Objective: Determine the precise ionization constant.

-

Preparation: Dissolve 2 mg of compound in a mixture of water/methanol (to ensure solubility of the neutral species).

-

Titration: Titrate with 0.1 M KOH using a standardized glass electrode.

-

Analysis: Use the Bjerrum plot or Gran plot to identify the equivalence point.

-

Correction: Extrapolate to 0% organic solvent if methanol was used (Yasuda-Shedlovsky extrapolation).

LogP/LogD Shake-Flask Method

Objective: Validate lipophilicity.

-

Phase System: 1-Octanol (saturated with water) and Phosphate Buffer (pH 7.4, saturated with octanol).

-

Equilibration: Shake the compound in the biphasic system for 4 hours at 25°C.

-

Separation: Centrifuge to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (210 nm detection for the carboxyl/ether).

-

Calculation:

.

Synthetic & Biological Context

Synthesis Pathway

The compound is typically synthesized via the hydrogenation of the corresponding aromatic precursor or alkylation of 4-hydroxycyclohexanecarboxylate.

-

Precursor: Ethyl 4-hydroxycyclohexanecarboxylate.

-

Reagent: (Bromomethyl)cyclobutane + NaH (Williamson Ether Synthesis).

-

Hydrolysis: LiOH/THF/Water to yield the free acid.

Role in Drug Discovery

The cyclobutylmethoxy tail is a "privileged substructure" in modern medicinal chemistry.

-

Metabolic Stability: The cyclobutyl ring is more resistant to oxidative metabolism (CYP450) than linear alkyl chains (n-butyl or isobutyl).

-

Conformational Lock: The ether oxygen allows for specific H-bond interactions, while the cyclohexane ring provides a rigid vector, often used to direct the acid group toward a lysine or arginine residue in the target protein's active site.

References

-

PubChem Compound Summary. (2025). 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid (Analogous scaffold data). National Center for Biotechnology Information. [Link]

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Reference for bioisosteric replacement of alkyl chains with cycloalkyl ethers).

- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on metabolic stability of cyclic ethers).

Sources

An In-depth Technical Guide to 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid: Synthesis, Properties, and Potential in Drug Discovery

Introduction

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a primary objective. This guide focuses on 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid , a molecule of significant interest due to its unique structural components: a cyclohexane carboxylic acid scaffold and a cyclobutylmethoxy side chain. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, suggesting its novelty, this guide will provide a comprehensive overview of its structure, a proposed synthetic pathway, and its potential applications in medicinal chemistry. The absence of a registered CAS number indicates that this compound may be a newly synthesized entity, requiring an application to the CAS Registry for a unique identifier.[1][2][3]

The core structure, a substituted cyclohexane carboxylic acid, is a well-established pharmacophore in numerous biologically active compounds.[4][5][6] The carboxylic acid moiety can engage in crucial hydrogen bonding interactions with biological targets and enhance aqueous solubility.[7] Furthermore, the incorporation of a cyclobutyl group is a modern strategy in drug design aimed at improving metabolic stability, potency, and selectivity by introducing a three-dimensional, rigid scaffold.[8][9][10] This guide will delve into the scientific rationale for investigating this promising, yet underexplored, molecule.

Chemical Structure and Physicochemical Properties

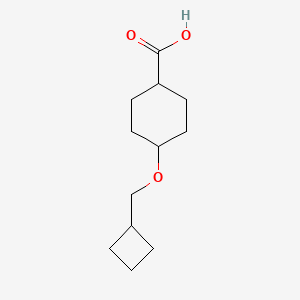

The structure of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid, as inferred from its IUPAC name, is presented below. It features a cyclohexane ring substituted at the 4-position with a cyclobutylmethoxy group and a carboxylic acid at the 1-position.

Structure:

(A 2D representation of the chemical structure)

Due to the novelty of this compound, experimental data on its physicochemical properties are not available. However, based on structurally similar molecules, we can predict the following properties, which are crucial for assessing its drug-likeness and formulating experimental protocols.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C12H20O3 | Provides the elemental composition. |

| Molecular Weight | 212.29 g/mol | Influences absorption and distribution. |

| pKa | ~4.8 | The acidity of the carboxylic acid group affects ionization at physiological pH, influencing solubility and receptor binding. |

| LogP | ~3.5 | A measure of lipophilicity, which impacts membrane permeability and absorption. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and the ether oxygen. |

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid is via the Williamson ether synthesis .[7][11][12][13][14] This well-established reaction forms an ether from an organohalide and an alkoxide. In this proposed pathway, the alkoxide of a 4-hydroxycyclohexane-1-carboxylate ester reacts with a cyclobutylmethyl halide. The ester is then hydrolyzed to yield the final carboxylic acid.

Experimental Protocol

Step 1: Formation of the Alkoxide

-

To a solution of ethyl 4-hydroxycyclohexane-1-carboxylate in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 1 hour to ensure complete deprotonation of the hydroxyl group, forming the corresponding sodium alkoxide.

Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the alkoxide, which is a potent nucleophile for the subsequent SN2 reaction. The use of an anhydrous solvent is critical to prevent quenching of the base.

Step 2: Williamson Ether Synthesis

-

To the freshly prepared alkoxide solution, add cyclobutylmethyl bromide dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-(cyclobutylmethoxy)cyclohexane-1-carboxylate.

Causality: This is a classic SN2 reaction where the alkoxide displaces the bromide from the primary carbon of cyclobutylmethyl bromide. Refluxing provides the necessary activation energy for the reaction.

Step 3: Saponification (Ester Hydrolysis)

-

Dissolve the crude ester in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (NaOH) and heat the mixture to reflux.

-

Monitor the hydrolysis by TLC until the starting ester is consumed.

-

Cool the reaction mixture, remove the ethanol under reduced pressure, and dilute the remaining aqueous solution with water.

-

Wash the aqueous solution with diethyl ether to remove any non-polar impurities.

-

Acidify the aqueous layer to a pH of ~2 with 1M hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid.

Causality: The ester is hydrolyzed under basic conditions (saponification) to the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product, which is typically less soluble in water and precipitates out.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid.

Potential Applications in Drug Development

The unique combination of the cyclohexane carboxylic acid and cyclobutylmethoxy moieties suggests several potential applications in drug discovery.

-

Metabolic Stability: The cyclobutyl group is often incorporated into drug candidates to block sites of metabolism.[9] Its rigid, puckered conformation can sterically hinder access by metabolic enzymes such as cytochrome P450s, potentially leading to an improved pharmacokinetic profile.

-

Anti-inflammatory and Analgesic Agents: Many cyclohexane derivatives have demonstrated anti-inflammatory and analgesic properties.[4] The carboxylic acid group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antiviral and Anticancer Activity: The cyclobutane ring is present in several approved antiviral and anticancer drugs.[8] Its conformational rigidity can help to lock the molecule into a bioactive conformation, enhancing its binding affinity to a target protein.

-

Neurological and Metabolic Disorders: Derivatives of cyclohexane carboxylic acid have been investigated as inhibitors of enzymes such as diacylglycerol acyltransferase 1 (DGAT1), which is a target for obesity treatment.[5] Furthermore, related structures have been explored for their activity on central nervous system targets.[4]

Conceptual Drug Discovery Logic

Caption: Logical relationships in the drug discovery potential of the target compound.

Conclusion

While 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid is not yet a catalogued compound with a designated CAS number, its rational design based on established medicinal chemistry principles makes it a compelling target for synthesis and biological evaluation. The proposed synthetic route via Williamson ether synthesis offers a straightforward and scalable method for its preparation. The combination of a proven pharmacophore with a moiety known to enhance drug-like properties suggests that this molecule holds significant potential for the development of new therapeutics in areas such as inflammation, oncology, and metabolic diseases. Further research is warranted to synthesize this compound, confirm its structure, and explore its biological activity in relevant assays.

References

-

Proregulations. CAS Number Application. [Link]

-

REACH24H. Understanding CAS Registry Number: a Key Identifier for Chemical Substances. [Link]

-

Wikipedia. CAS Registry Number. [Link]

- Google Patents.

-

CAS. CAS Registration Criteria-Overview. [Link]

- Google Patents. EP1309562B1 - 4-alkoxy cyclohexane-1 amino carboxylic acid esters and method for the production thereof.

- Google Patents. US7511153B2 - 4-alkoxy cyclohexane-1 amino carboxylic acid esters and method for the production thereof.

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

-

3E. What is a CAS number?. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

CABI Digital Library. cyclohexane and its functionally substituted derivatives. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

-

WIPO Patentscope. WO2002002532 - 4-alkoxy cyclohexane-1 amino carboxylic acid esters and method for the production thereof. [Link]

-

PubMed. Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. [Link]

-

PubMed. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. [Link]

-

J-Stage. AMINO-METHYL-CYCLOHEXANE-CARBOXYLIC ACID: AMCHA. [Link]

-

Science.gov. cyclohexane carboxylic acid: Topics by Science.gov. [Link]

- Google Patents. IL153561A0 - 4-alkoxy cyclohexane-1-amino carboxylic acid esters and method for the production thereof.

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

-

ResearchGate. Merck's approach to a cyclobutyl building block via a BCB intermediate. [Link]

-

Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

Sources

- 1. CAS Number Application - Proregulations [proregulations.com]

- 2. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 3. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cyclohexane carboxylic acid: Topics by Science.gov [science.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. cactus.utahtech.edu [cactus.utahtech.edu]

- 14. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

The Cyclohexane Carboxylic Acid Scaffold: A Technical Analysis of Biological Activity and Therapeutic Applications

Executive Summary

The cyclohexane carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, distinguished by its ability to provide a rigid, lipophilic spacer that directs pharmacophores into specific spatial orientations. Unlike the planar benzene ring, the cyclohexane ring adopts a chair conformation, offering unique stereochemical vectors (axial vs. equatorial) that are critical for receptor selectivity. This guide analyzes the biological activity of this scaffold across three primary therapeutic axes: hemostasis (antifibrinolytics) , metabolic regulation (antidiabetics) , and emerging antimicrobial agents . We provide detailed structure-activity relationship (SAR) insights, validated experimental protocols, and mechanistic visualizations to support drug development workflows.

Structural Foundation: Stereochemical Significance

The biological activity of cyclohexane carboxylic acid derivatives is governed by conformational isomerism . The cyclohexane ring exists predominantly in a chair conformation to minimize torsional strain.

-

Lipophilicity & Metabolic Stability: The saturated ring increases logP compared to phenyl analogs, enhancing membrane permeability. It is also metabolically robust, avoiding the formation of reactive epoxides often seen with aromatic rings.

-

The Cis/Trans Switch:

-

Trans-isomers: Typically thermodynamically more stable (diequatorial substituents) and often the bioactive form (e.g., Tranexamic acid).

-

Cis-isomers: Often exhibit reduced potency due to axial-equatorial positioning, which sterically hinders binding pockets.

-

Therapeutic Axis I: Hemostasis & Antifibrinolytics

Key Compound: Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid).[1]

Mechanism of Action

Tranexamic acid (TXA) is a synthetic lysine analog.[2] It competitively inhibits the activation of plasminogen to plasmin.

-

Target: Kringle domains of plasminogen.

-

Interaction: The carboxylate group mimics the C-terminal carboxylate of lysine, while the amine mimics the ε-amino group.

-

Result: Prevents plasminogen from binding to fibrin, thereby inhibiting fibrinolysis (clot breakdown).[1][2][3]

Visualization: Antifibrinolytic Pathway

Figure 1: Mechanism of Tranexamic Acid. TXA saturates the lysine binding sites on plasminogen, preventing the enzyme from docking onto the fibrin clot.[4]

Validated Protocol: Plasmin Generation Assay

Purpose: To quantify the inhibitory effect of a cyclohexane derivative on plasmin generation in human plasma.

-

Reagents:

-

Citrated human plasma (pooled).

-

Recombinant tissue plasminogen activator (tPA).

-

Fluorogenic plasmin substrate (e.g., Boc-Glu-Lys-Lys-AMC).

-

Test compounds (dissolved in PBS).

-

-

Procedure:

-

Step 1: Plate 80 µL of plasma into a black 96-well microplate.

-

Step 2: Add 10 µL of Test Compound (final conc. range 0.1 – 100 µM). Include TXA as a positive control (IC50 ≈ 10 µg/mL).[3]

-

Step 3: Incubate for 10 min at 37°C.

-

Step 4: Initiate reaction by adding 10 µL of trigger solution (final conc: 50 pM tPA + 0.5 mM substrate).

-

Step 5: Monitor fluorescence (Ex 360 nm / Em 460 nm) every 30 seconds for 60 minutes.

-

-

Analysis:

-

Calculate the Lag Time (time to 10% max conversion) and Peak Velocity .

-

Potent inhibitors will significantly prolong lag time and reduce peak velocity.

-

Therapeutic Axis II: Metabolic Regulation (Diabetes)

Key Compound: Nateglinide (N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine).

Mechanism of Action

Nateglinide targets the ATP-sensitive potassium (K_ATP) channels on pancreatic β-cells.[5][6]

-

Binding Site: SUR1 subunit of the K_ATP channel.

-

Effect: Blocks K+ efflux

Membrane Depolarization -

Distinction: Unlike sulfonylureas, Nateglinide has a rapid "on-off" binding kinetics, restoring early-phase insulin secretion and reducing hypoglycemia risk.

SAR Insight: The "Head Group" Effect

In DGAT1 (Diacylglycerol acyltransferase-1) inhibitors, the cyclohexane carboxylic acid serves as a "head group" that anchors the molecule.

-

4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid derivatives:

-

Trans-isomer: High potency (IC50 < 20 nM).

-

Cis-isomer: Often inactive or significantly less potent.

-

Modification: Replacing the carboxylic acid with bioisosteres (e.g., tetrazole) often retains activity but alters pharmacokinetic properties.

-

Visualization: Insulin Secretion Signaling

Figure 2: Signal transduction pathway of Nateglinide. The rapid binding kinetics to the SUR1 subunit leads to a quick burst of insulin, mimicking physiological response to meals.

Validated Protocol: In Vitro Insulin Secretion (Static Incubation)

Purpose: To evaluate the insulinotropic efficacy of cyclohexane derivatives in isolated pancreatic islets.

-

Isolation: Isolate islets of Langerhans from Sprague-Dawley rats via collagenase digestion.

-

Pre-incubation: Incubate islets in Krebs-Ringer bicarbonate (KRB) buffer containing 2.8 mM glucose for 30 min at 37°C to establish basal levels.

-

Treatment:

-

Transfer batches of 5 islets into tubes containing KRB with varying glucose levels (2.8 mM vs 16.7 mM).

-

Add Test Compound (1 nM – 10 µM).

-

Control: Nateglinide (10 µM) or Glyburide.

-

-

Incubation: Incubate for exactly 60 minutes at 37°C.

-

Quantification:

-

Centrifuge to pellet islets.

-

Assay supernatant for insulin using a Rat Insulin ELISA kit.

-

Normalize data to total DNA content or protein content of the islets.

-

Comparative Data: Activity of Selected Derivatives

The following table summarizes key biological data points derived from literature for cyclohexane carboxylic acid derivatives.

| Compound Class | Derivative Type | Target | Activity Metric | Key SAR Feature |

| Antifibrinolytic | trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid) | Plasminogen | IC50 ≈ 14.8 µM (Clot lysis) | Trans-stereochemistry essential for lysine pocket fit. |

| Antidiabetic | Nateglinide | SUR1 (K_ATP) | EC50 ≈ 200 nM (Insulin release) | Isopropyl group at C4 (trans) enhances lipophilic binding. |

| Antidiabetic | 4-phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid | DGAT1 | IC50 = 14.8 nM | Linker length between cyclohexane and phenyl ring is critical. |

| Antimicrobial | Amidrazone-cyclohexene derivatives | Bacterial Membrane | MIC = 64 µg/mL (S. aureus) | Introduction of double bond (cyclohexene) alters potency. |

References

-

Mechanisms of Antifibrinolytics: Journal of Thrombosis and Haemostasis. "Application of a plasmin generation assay to define pharmacodynamic effects of tranexamic acid."

-

Nateglinide Pharmacology: FDA Label Information. "Nateglinide Tablets: Clinical Pharmacology and Mechanism of Action."

-

DGAT1 Inhibitors: European Journal of Medicinal Chemistry. "Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors."

-

Islet Isolation Protocols: Journal of Endocrinology. "Effectiveness of nateglinide on in vitro insulin secretion from rat pancreatic islets."

-

Amidrazone Derivatives: Molecules. "Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives."

Sources

- 1. Application of a plasmin generation assay to define pharmacodynamic effects of tranexamic acid in women undergoing cesarean delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of a plasmin generation assay to define pharmacodynamic effects of tranexamic acid in women undergoing cesarean delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Tranexamic acid inhibits group A streptococci–mediated fibrinolysis in vitro and modulates host immune cells in vivo [frontiersin.org]

- 4. ahajournals.org [ahajournals.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Effectiveness of nateglinide on in vitro insulin secretion from rat pancreatic islets desensitized to sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of Novel Cyclohexane Compounds: An In-Depth Technical Guide

Introduction: The Cyclohexane Scaffold - A Privileged Structure in Modern Drug Discovery

The cyclohexane ring, a six-carbon, non-aromatic carbocycle, is a cornerstone of medicinal chemistry. Its prevalence in both natural products and synthetic drugs underscores its utility as a versatile structural motif. The conformational flexibility of the cyclohexane chair and boat forms, coupled with its three-dimensional nature, allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[1][2] This guide provides a comprehensive overview of the methodologies employed to elucidate the mechanism of action of novel compounds featuring this privileged scaffold, with a focus on kinase inhibitors, antibacterial agents, and anti-inflammatory compounds.

I. Cyclohexane Derivatives as Kinase Inhibitors: A Case Study in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Novel cyclohexane-based compounds have emerged as potent and selective kinase inhibitors. A key example is the development of selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression.[1][2][3] The mechanism of action of these inhibitors is to induce a G1 cell cycle arrest, preventing the transition to the S phase and thereby inhibiting the proliferation of cancer cells.[1][2]

A. Elucidating the Mechanism of Action: A Step-by-Step Experimental Workflow

The following workflow outlines the key experiments used to characterize a novel cyclohexane-based CDK4/6 inhibitor.

The initial and most critical step is to confirm that the compound physically interacts with its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5][6][7] The principle behind CETSA is that a protein becomes more thermally stable when a ligand is bound to it.[4][5][6][7]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [4][5]

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) to approximately 80% confluency. Treat the cells with the novel cyclohexane compound at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.

-

Cell Lysis: Lyse the cells by three consecutive freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration using a BCA assay. Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis. Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for the target protein (e.g., anti-CDK4 or anti-CDK6). Use an appropriate secondary antibody and detect the signal using an ECL substrate.

-

Data Analysis: Quantify the band intensities. A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

Data Presentation: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

To determine the potency of target engagement in cells, an ITDRF-CETSA is performed. Cells are treated with a range of compound concentrations and then heated at a single, fixed temperature (determined from the initial CETSA melt curve). The amount of soluble target protein is then quantified.

| Compound Concentration | % Soluble CDK4 (Normalized) |

| 0 nM (Vehicle) | 25% |

| 10 nM | 35% |

| 100 nM | 60% |

| 1 µM | 85% |

| 10 µM | 95% |

Diagram: CETSA Experimental Workflow

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

To ensure the compound is selective for CDK4/6 and to minimize off-target effects, its activity is tested against a broad panel of other kinases.

Experimental Protocol: Kinase Selectivity Profiling

-

Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified kinases.

-

Assay: Perform in vitro kinase assays (e.g., using TR-FRET or radiometric methods) with the novel compound at a fixed concentration (e.g., 1 µM).

-

Data Analysis: Calculate the percent inhibition for each kinase. A selective inhibitor will show high inhibition of CDK4/6 and minimal inhibition of other kinases.

Once target engagement and selectivity are established, the downstream cellular effects of CDK4/6 inhibition are investigated.

Experimental Protocol: Cell Cycle Analysis [1][2]

-

Cell Treatment: Treat cancer cells with the cyclohexane compound for 24-48 hours.

-

Cell Staining: Harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

Data Analysis: A successful CDK4/6 inhibitor will cause a significant increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.

Experimental Protocol: Phospho-Rb Western Blot [1][2]

-

Cell Treatment and Lysis: Treat cells with the compound for a specified time, then lyse the cells.

-

Western Blotting: Perform a Western blot as described for CETSA, but use a primary antibody that specifically recognizes the phosphorylated form of the Retinoblastoma (Rb) protein at serine 780 (a key CDK4/6 phosphorylation site). Also, probe for total Rb as a loading control.

-

Data Analysis: A decrease in the phospho-Rb signal in compound-treated cells confirms inhibition of CDK4/6 activity.

Diagram: CDK4/6 Signaling Pathway and Point of Inhibition

Caption: The CDK4/6-Rb-E2F pathway and the inhibitory action of a novel cyclohexane compound.

The final preclinical step is to evaluate the compound's anti-tumor activity in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[8][9][10]

Experimental Protocol: In Vivo Xenograft Study [8][9][10]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Compound Administration: Administer the novel cyclohexane compound to the treatment group via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for phospho-Rb).

-

Data Analysis: Compare the tumor growth curves between the treated and control groups. Significant tumor growth inhibition in the treated group indicates in vivo efficacy.

II. Cyclohexane Derivatives as Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Cyclohexane derivatives have shown promise in this area. For instance, cyclohexane triones have been identified as membrane-active agents that inhibit the transport of essential molecules into bacteria, a mechanism distinct from many current antibiotics.[11][12]

A. Elucidating the Mechanism of Action: A Step-by-Step Experimental Workflow

The first step is to determine the minimum inhibitory concentration (MIC) of the novel cyclohexane compound against a panel of clinically relevant bacteria.

To determine if the compound disrupts the bacterial membrane, a series of assays can be performed.

Experimental Protocol: Propidium Iodide Uptake Assay

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase.

-

Treatment: Treat the bacterial suspension with the novel compound at its MIC and 2x MIC. Include a positive control that is known to disrupt the membrane (e.g., a cationic detergent) and a negative control (vehicle).

-

Staining: Add propidium iodide, a fluorescent dye that can only enter cells with compromised membranes.

-

Measurement: Measure the fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.

To investigate if the compound inhibits the transport of essential nutrients, radiolabeled uptake assays can be performed.

Experimental Protocol: Radiolabeled Amino Acid Uptake Assay

-

Bacterial Culture and Treatment: Grow and treat bacteria with the compound as described above.

-

Uptake: Add a radiolabeled amino acid (e.g., ¹⁴C-glutamate) to the bacterial suspension.

-

Sampling: At various time points, take aliquots of the suspension and filter them through a membrane to separate the bacteria from the medium.

-

Measurement: Measure the radioactivity of the bacteria on the filter using a scintillation counter.

-

Data Analysis: A significant reduction in the uptake of the radiolabeled amino acid in the treated samples compared to the control indicates inhibition of transport.

Diagram: Mechanism of a Membrane-Active Antibacterial Cyclohexane Compound

Caption: Inhibition of nutrient transport by a novel cyclohexane-based antibacterial agent.

III. Cyclohexane Derivatives as Anti-Inflammatory Agents

Chronic inflammation is a key component of many diseases. A novel cyclohexenone derivative has been shown to possess both anti-inflammatory and anti-nociceptive properties.[13] Its mechanism of action involves the inhibition of key inflammatory enzymes and the modulation of pain signaling pathways.[13]

A. Elucidating the Mechanism of Action: A Step-by-Step Experimental Workflow

To determine if the compound directly inhibits key inflammatory enzymes, in vitro assays are performed.

Experimental Protocol: COX-2 and 5-LOX Inhibition Assays [13]

-

Enzyme and Substrate: Use purified recombinant cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes and their respective substrates (e.g., arachidonic acid).

-

Assay: Perform the enzymatic reactions in the presence of various concentrations of the novel cyclohexenone derivative.

-

Detection: Measure the product of the enzymatic reaction using an appropriate method (e.g., spectrophotometry or ELISA).

-

Data Analysis: Calculate the IC50 value for the inhibition of each enzyme.

To confirm the anti-inflammatory effects in a cellular context, the expression of pro-inflammatory cytokines is measured.

Experimental Protocol: Cytokine Expression Analysis [13]

-

Cell Culture and Stimulation: Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS).

-

Treatment: Treat the stimulated cells with the novel cyclohexenone derivative.

-

RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-inflammatory cytokines such as TNF-α and IL-1β.

-

Data Analysis: A significant reduction in the mRNA levels of these cytokines in the treated cells indicates an anti-inflammatory effect.

To evaluate the compound's efficacy in a living organism, animal models of inflammation and pain are used.

Experimental Protocol: Carrageenan-Induced Paw Edema [13]

-

Compound Administration: Administer the novel cyclohexenone derivative or vehicle to mice.

-

Induction of Inflammation: Inject carrageenan into the paw of the mice to induce localized inflammation and edema.

-

Measurement: Measure the volume of the paw at regular intervals using a plethysmometer.

-

Data Analysis: A reduction in paw volume in the treated group compared to the control group indicates anti-inflammatory activity.

Experimental Protocol: Acetic Acid-Induced Writhing Test [13]

-

Compound Administration: Administer the compound or vehicle to mice.

-

Induction of Nociception: Inject a dilute solution of acetic acid intraperitoneally to induce abdominal writhing, a sign of pain.

-

Observation: Count the number of writhes over a specific period (e.g., 20 minutes).

-

Data Analysis: A significant reduction in the number of writhes in the treated group indicates anti-nociceptive activity.

Conclusion

The elucidation of the mechanism of action of novel cyclohexane compounds requires a multi-faceted approach, combining in vitro, cellular, and in vivo experiments. The workflow typically begins with confirming target engagement, followed by characterization of the biochemical and cellular consequences of this engagement, and culminates in the evaluation of the compound's efficacy in relevant animal models. The specific assays employed will depend on the therapeutic target and the intended pharmacological effect of the compound. A thorough understanding of the mechanism of action is crucial for the successful development of these promising therapeutic agents.

References

- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.

- British Journal of Pharmacology. (2017). Discovery and pharmacological characterization of a novel series of highly selective inhibitors of cyclin‐dependent kinases 4 and 6 as anticancer agents. PubMed Central.

- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- PubMed. (2017). Discovery and pharmacological characterization of a novel series of highly selective inhibitors of cyclin-dependent kinases 4 and 6 as anticancer agents.

- ScienceDirect. (2025).

- PLOS ONE. (2015). Evidence for a Novel Mechanism of Antimicrobial Action of a Cyclic R-,W-Rich Hexapeptide.

- University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA)

- Scientific Reports. (2024). The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study.

- MDPI. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action.

- PubMed. (1988). Cyclohexane triones, novel membrane-active antibacterial agents.

- Crown Bioscience. (2024). 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study.

- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).

- Journal of Visualized Experiments. (2017).

- PubMed Central. (1988). Cyclohexane triones, novel membrane-active antibacterial agents.

- European Journal of Pharmacology. (2021). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach.

- eLife. (2023). Methods to study xenografted human cancer in genetically diverse mice.

- Journal of Visualized Experiments. (2008). Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery.

- ResearchGate. (2026).

- Frontiers in Pharmacology. (2024).

- MDPI. (2022).

- Bioorganic & Medicinal Chemistry. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production.

- CIBERONC. (n.d.).

- Frontiers in Microbiology. (2022). Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology.

- bioRxiv. (2025).

- Journal of Biomedical Science. (2023). The lasso structure, biosynthesis, bioactivities and potential applications of Microcin J25: A novel antibacterial agent with unique mechanisms.

Sources

- 1. Discovery and pharmacological characterization of a novel series of highly selective inhibitors of cyclin‐dependent kinases 4 and 6 as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and pharmacological characterization of a novel series of highly selective inhibitors of cyclin-dependent kinases 4 and 6 as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 7. news-medical.net [news-medical.net]

- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclohexane triones, novel membrane-active antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclohexanethiol Scaffold: A Journey from Discovery to Diverse Applications in Chemical Biology and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The realm of sulfur-containing organic molecules has consistently provided a rich landscape for discovery, with the thiol group, or sulfhydryl group, being a key player in both biological systems and synthetic chemistry.[1][2] Among these, cyclohexanethiol and its derivatives have emerged as a versatile class of compounds, transitioning from curiosities of fundamental organic synthesis to crucial intermediates in the development of novel therapeutics and functional materials. This technical guide provides a comprehensive exploration of the discovery, history, synthetic evolution, and biological significance of cyclohexanethiol derivatives, underpinned by detailed experimental protocols and field-proven insights.

A Historical Perspective: The Genesis of a Versatile Moiety

The story of cyclohexanethiol begins in the mid-20th century, a period of burgeoning exploration in free-radical chemistry. The first documented synthesis was reported in 1941 by Morris S. Kharasch and Kenneth Eberly, who ingeniously introduced a mercaptan group into cyclohexane via a free-radical reaction with carbon disulfide.[3][4] This seminal work laid the groundwork for future investigations into this new class of cyclic organosulfur compounds.

Following this initial discovery, the demand for cyclohexanethiol and its derivatives grew, prompting the development of more scalable industrial production methods. Key among these are the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst and the addition of hydrogen sulfide to cyclohexene.[3][4][5] A comprehensive review published in 2009 details the extensive synthetic methodologies and reactions explored up to mid-2008, providing a valuable resource for researchers in the field.[6] Over the decades, the scientific focus has evolved from mastering the fundamental synthesis of these compounds to harnessing their unique properties for a wide array of applications, most notably in the field of medicinal chemistry.[3] Researchers have investigated the potential of cyclohexanethiol derivatives as antimicrobial, anticancer, and anti-inflammatory agents, demonstrating the broad therapeutic promise of this chemical scaffold.[3][7]

Core Synthetic Methodologies and Experimental Protocols

The versatility of the cyclohexanethiol scaffold stems from the reactivity of the thiol group, which allows for a diverse range of chemical transformations. This section details some of the most fundamental and widely employed synthetic methods, providing step-by-step experimental protocols to guide laboratory practice.

Synthesis of Cyclohexanethiol

Two primary industrial routes for the synthesis of cyclohexanethiol are the reaction of cyclohexanol with hydrogen sulfide and the addition of hydrogen sulfide to cyclohexene.[3][6]

From Cyclohexanol:

This method involves the reaction of cyclohexanol with hydrogen sulfide in the presence of a catalyst blend.[3][8]

Experimental Protocol:

-

A fixed-bed flow reactor is charged with a catalyst blend comprising a hydrotreating catalyst (e.g., CoMo/alumina) and a dehydrating catalyst (e.g., gamma-alumina).[3]

-

Cyclohexanol and hydrogen sulfide are passed through the heated reactor.[3]

-

The reaction is typically conducted under elevated pressure and temperature to ensure efficient conversion.[3][8]

-

The product stream, containing cyclohexanethiol, unreacted cyclohexanol, and water, is collected.[3]

-

Purification of cyclohexanethiol is achieved through distillation.[3]

From Cyclohexene:

The addition of hydrogen sulfide to cyclohexene represents another viable and widely used synthetic pathway.[3][6]

Experimental Protocol:

-

Cyclohexene is reacted with hydrogen sulfide in the presence of a catalyst, such as cobalt molybdate on alumina.[6]

-

The reaction can be enhanced by the addition of a promoter like carbon disulfide.[6]

-

The reaction mixture is heated under pressure to drive the reaction to completion.[6]

-

The resulting product mixture, which may contain cyclohexanethiol, dicyclohexyl sulfide, and dicyclohexyl disulfide, is then separated and purified.[6]

Key Reactions of the Thiol Group

The sulfhydryl group of cyclohexanethiol is a nucleophilic center that readily participates in a variety of reactions, enabling the synthesis of a vast library of derivatives.

S-Alkylation to form Thioethers:

The synthesis of thioethers from cyclohexanethiol is a fundamental transformation that opens the door to a wide array of derivatives.[3][9]

Experimental Protocol for S-Alkylation:

-

Dissolve cyclohexanethiol in a suitable solvent, such as ethanol or dimethylformamide (DMF).[3]

-

Add a base, for instance, sodium hydroxide or sodium ethoxide, to deprotonate the thiol and generate the more nucleophilic cyclohexylthiolate anion.[3]

-

Introduce an alkyl halide (e.g., methyl iodide, ethyl bromide) to the reaction mixture.[3]

-

Stir the reaction at room temperature or with gentle heating until completion, which can be monitored by techniques like thin-layer chromatography (TLC).[3]

-

Isolate the product by extraction and purify it using chromatography or distillation.[3]

Oxidation to Disulfides and Sulfonic Acids:

The oxidation state of the sulfur atom in cyclohexanethiol can be readily modulated, leading to the formation of disulfides and sulfonic acids.[3][10]

Experimental Protocol for Oxidation to Dicyclohexyl Disulfide: Mild oxidizing agents can be used to couple two molecules of cyclohexanethiol to form dicyclohexyl disulfide.[11]

-

Dissolve cyclohexanethiol in a suitable solvent.

-

Introduce a mild oxidizing agent such as iodine (I₂) or hydrogen peroxide (H₂O₂) in a controlled manner.

-

Monitor the reaction for the disappearance of the thiol starting material.

-

Upon completion, isolate and purify the dicyclohexyl disulfide product.

Experimental Protocol for Oxidation to Cyclohexanesulfonic Acid: Stronger oxidizing agents are required to convert the thiol group to a sulfonic acid, a transformation that significantly increases the polarity of the molecule.[3]

-

Dissolve cyclohexanethiol in a suitable solvent like acetic acid or a mixture of acetonitrile and water.[3]

-

Add a strong oxidizing agent, such as hydrogen peroxide, a peroxy acid, or potassium permanganate, portion-wise to the solution. It is often necessary to cool the reaction mixture to control the exothermic nature of the oxidation.[3]

-

Stir the reaction mixture until the oxidation is complete.[3]

-

Isolate and purify the resulting cyclohexanesulfonic acid.

Biological Significance and Applications in Drug Discovery

The unique chemical properties of the thiol group, such as its nucleophilicity and ability to participate in redox reactions, make cyclohexanethiol derivatives attractive scaffolds for medicinal chemistry.[2][12] The broader class of cyclohexane-containing molecules has demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][7][13]

While specific signaling pathways directly modulated by simple cyclohexanethiol derivatives are not extensively documented in publicly available literature, the incorporation of the cyclohexanethiol moiety into more complex molecules can significantly influence their biological activity.[3] For instance, some complex cyclohexane derivatives have been identified as enzyme inhibitors.[3][14] The thiol group can act as a key binding motif, interacting with amino acid residues in the active site of an enzyme.[14][15]

To illustrate a potential workflow for the discovery and characterization of a cyclohexanethiol derivative as an enzyme inhibitor, the following logical diagram is provided.

Caption: A synthetic workflow for the diversification of the cyclohexanethiol scaffold for various applications.

References

-

Utility of cyclohexanethiols in organic synthesis - ACG Publications. Available at: [Link]

-

Cyclohexanethiol - Wikipedia. Available at: [Link]

-

Cyclohexanethiol | C6H11SH | CID 15290 - PubChem - NIH. Available at: [Link]

- Method of cyclohexantiol electrosynthesis based on hydrogen sulfide - Google Patents.

- WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols - Google Patents.

-

Cyclohexanethiol | Request PDF - ResearchGate. Available at: [Link]

-

cyclohexane and its functionally substituted derivatives - CABI Digital Library. Available at: [Link]

-

Thiol - Wikipedia. Available at: [Link]

-

Preparation of Thiols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Medicinal Thiols: Current Status and New Perspectives - PMC. Available at: [Link]

-

Thiols, Structure, Reactions - Organosulfur compound - Britannica. Available at: [Link]

-

Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione - PMC - NIH. Available at: [Link]

-

Thiol Compounds and Inflammation - Frontiers in Bioscience-Landmark. Available at: [Link]

-

(PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES - ResearchGate. Available at: [Link]

-

13.7 Nomenclature, Synthesis, and Reactions of Thiols - YouTube. Available at: [Link]

-

Thiol-dependent enzymes and their inhibitors: a review - PubMed. Available at: [Link]

-

Reactions of thiols - YouTube. Available at: [Link]

-

Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks | ACS Macro Letters. Available at: [Link]

-

Reactions of Thiols - Chemistry Steps. Available at: [Link]

-

Thiols and Sulfides - Chemistry LibreTexts. Available at: [Link]

-

REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC. Available at: [Link]

-

Synthesis of thiols - YouTube. Available at: [Link]

-

Cyclohexanethiol - the NIST WebBook. Available at: [Link]

-

Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation - PubMed. Available at: [Link]

-

Thiol-Dependent Enzymes and Their Inhibitors: A Review | Request PDF - ResearchGate. Available at: [Link]

-

03.02 Reactivity of Thiols and Thiolates - YouTube. Available at: [Link]

-

Thiol-specific reactions of electrophilic compounds and model for the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

- 1. Thiol - Wikipedia [en.wikipedia.org]

- 2. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cyclohexanethiol - Wikipedia [en.wikipedia.org]

- 5. Cyclohexanethiol | C6H11SH | CID 15290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 12. imrpress.com [imrpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data Analysis of Cyclohexane Derivatives

Abstract

Cyclohexane and its derivatives are fundamental scaffolds in organic chemistry, materials science, and particularly in medicinal chemistry, where their conformational behavior profoundly influences biological activity. A thorough understanding of their three-dimensional structure and dynamics is therefore critical. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—employed for the structural elucidation and conformational analysis of cyclohexane derivatives. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the integration of computational methods to achieve unambiguous structural assignments.

The Conformational Landscape of Cyclohexane: A Dynamic Equilibrium

The cyclohexane ring is not a planar hexagon; it adopts a variety of non-planar conformations to relieve angle and torsional strain.[1] The most stable of these is the chair conformation , in which all carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°.[1] At room temperature, the cyclohexane ring undergoes a rapid "ring flip" or "chair-flipping" process, interconverting between two equivalent chair conformations.[1]

Substituents on a cyclohexane ring can occupy two distinct positions: axial (a) , which are perpendicular to the approximate plane of the ring, and equatorial (e) , which are located in the approximate plane of the ring.[2][3] During a ring flip, axial substituents become equatorial, and vice-versa.[4]

For monosubstituted cyclohexanes, the two chair conformers are no longer energetically equivalent. The conformer with the substituent in the equatorial position is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions , which are steric clashes between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent.[5]

The energy difference between the axial and equatorial conformers is quantified by the A-value , which is the change in Gibbs free energy (ΔG) for the equatorial-to-axial equilibrium.[6] A larger A-value indicates a stronger preference for the equatorial position and reflects the greater steric bulk of the substituent.[7] For instance, the tert-butyl group has a very large A-value, effectively "locking" the conformation with the tert-butyl group in the equatorial position.[5]

While the chair conformation is the global energy minimum, other higher-energy conformations such as the boat , twist-boat , and half-chair exist as intermediates in the ring-flipping process.[1][8] In some highly substituted or sterically constrained cyclohexane derivatives, non-chair conformations like the twist-boat can become significantly populated.[1][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Conformational Analysis

NMR spectroscopy is the most powerful technique for the detailed structural and conformational analysis of cyclohexane derivatives in solution.[3] Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework and the stereochemical relationships of substituents.

¹H NMR Spectroscopy: Probing the Proton Environment

At room temperature, the rapid ring flipping of many cyclohexane derivatives leads to time-averaged NMR spectra, where axial and equatorial protons may not be individually resolved, often resulting in a single, broad signal for the ring protons.[4][10] However, at low temperatures, the ring flip can be slowed down sufficiently on the NMR timescale to allow for the observation of distinct signals for the axial and equatorial protons.[4][11]

Chemical Shifts: The chemical shift of a proton is highly dependent on its local electronic environment. In a conformationally locked cyclohexane ring, axial and equatorial protons have different chemical shifts.[2] Generally, axial protons are more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts, which are deshielded and appear at a lower field (higher ppm).[2] This difference arises from the anisotropic effects of the C-C single bonds in the ring.[12]

Spin-Spin Coupling (J-Coupling): The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation .[13][14] This principle is fundamental to determining the relative orientation of protons and, by extension, the conformation of the cyclohexane ring.[15][16]

-

Large Coupling (³J_ax-ax ≈ 10–13 Hz): A large coupling constant is characteristic of a trans-diaxial relationship between two protons, where the dihedral angle is approximately 180°.[16][17]

-

Small Coupling (³J_ax-eq and ³J_eq-eq ≈ 2–5 Hz): Smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions, where the dihedral angles are approximately 60°.[16][17]

The characteristic splitting patterns arising from these coupling constants provide unambiguous evidence for the axial or equatorial orientation of a proton and its neighboring substituents.[17]

¹³C NMR Spectroscopy: A Window into the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the number of non-equivalent carbons and their chemical environment.[18] The chemical shifts of the ring carbons are sensitive to the nature and stereochemistry of the substituents.

Similar to ¹H NMR, at room temperature, rapid ring flipping can lead to averaged ¹³C signals.[18] Upon cooling, distinct signals for each carbon in the conformationally locked chair can be resolved.[19] The chemical shift of a carbon is influenced by steric effects; for example, a carbon bearing an axial substituent is typically shielded (shifted to a lower ppm) compared to when the same substituent is in the equatorial position.[19]

Advanced NMR Techniques

For complex cyclohexane derivatives with overlapping signals, two-dimensional (2D) NMR techniques are indispensable for complete structural assignment.

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (¹H-¹H correlations), allowing for the tracing of proton connectivity through the carbon framework.

-

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of proton signals to their attached carbons.[20]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, providing information about the connectivity of different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, which is crucial for determining stereochemistry and conformation. For instance, strong NOE correlations between a substituent and axial protons can confirm its axial orientation.[21]

Experimental Protocol: Low-Temperature ¹H NMR for Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of the cyclohexane derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can sometimes influence the conformational equilibrium.[22]

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to observe the time-averaged signals.

-

Low-Temperature Setup: Cool the NMR probe to a low temperature, typically in the range of -50 °C to -90 °C, depending on the energy barrier of the ring flip.

-

Temperature Equilibration: Allow the sample to equilibrate at the target temperature for several minutes before acquiring the spectrum.

-

Data Acquisition: Acquire the ¹H NMR spectrum at the low temperature. The coalescence temperature, where two exchanging signals merge into one, can be used to determine the free energy of activation for the ring flip.

-

Data Analysis: Analyze the low-temperature spectrum to identify the distinct signals for the axial and equatorial protons of each conformer. Measure the chemical shifts and coupling constants to determine the major and minor conformers and their respective configurations.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound.[23] For cyclohexane derivatives, MS is crucial for confirming the molecular formula and can offer structural insights through the analysis of fragmentation patterns.

Under electron ionization (EI), the most common ionization technique, the cyclohexane derivative is ionized to form a molecular ion (M⁺•).[24] The molecular ion peak in the mass spectrum gives the molecular weight of the compound. The intensity of the molecular ion peak can vary; for some cycloalkanes, it may be weak or even absent.[25]